molecular formula C34H42O20 B198086 Typhaneoside CAS No. 104472-68-6

Typhaneoside

Cat. No. B198086
M. Wt: 770.7 g/mol
InChI Key: POMAQDQEVHXLGT-UHFFFAOYSA-N
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Description

Typhaneoside is a flavonoid glycoside plant extract . It has an inhibitory effect on the proliferation of human umbilical arterial smooth muscle cells (HUASMC) . The molecular formula of Typhaneoside is C34H42O20 .


Synthesis Analysis

A selective and rapid ultra-performance liquid chromatography method with tandem mass spectrometric (UPLC–MS/MS) detection was developed for simultaneous determination of typhaneoside and isorhamnetin-3-O-neohesperidoside in rat plasma . This method was applied to the pharmacokinetic study of Pollen Typhae extract .


Molecular Structure Analysis

Typhaneoside has a molecular formula of C34H42O20 and a molecular weight of 770.69 . It has a density of 1.73±0.1 g/cm3, a boiling point of 1065.0±65.0 °C, and a flash point of 332.6°C .


Chemical Reactions Analysis

During the carbonizing process of the Pollen Grains of Typha, the chemical compositions in drugs will be changed . Some of the components will be lost during the process of carbonizing .


Physical And Chemical Properties Analysis

Typhaneoside has a molecular weight of 770.69 . It has a density of 1.73±0.1 g/cm3, a boiling point of 1065.0±65.0 °C, and a flash point of 332.6°C .

Scientific Research Applications

Acute Myeloid Leukemia (AML) Treatment

Typhaneoside (TYP) has shown effectiveness against acute myeloid leukemia (AML). It reduces AML cell viability, arrests the cell cycle, induces apoptosis, and causes reactive oxygen species accumulation. TYP also induces ferroptosis and autophagy in AML cells, suggesting its potential as a therapeutic agent for AML (Zhu, Huang, Chen, Sheng, & Zheng, 2019).

Influence on Human Umbilical Arterial Smooth Muscle Cells

A study on human umbilical arterial smooth muscle cells (HUASMC) found that typhaneoside is not toxic within certain concentration ranges and can inhibit cell proliferation after 72 hours of exposure (Wang Wei, 2006).

Cardiac Health

Typhaneoside impacts ventricular remodeling and regulates the PI3K/Akt/mTOR autophagy transduction pathway in rats with heart failure post-myocardial infarction. It regulates inflammatory markers and improves cardiac structure and function, suggesting its utility in heart failure management (Zhang, Yang, Zhang, Dong, Peng, & Zhao, 2019).

Antioxidant Properties

Typhaneoside, as a constituent of Typha angustifolia, exhibits significant antioxidant activities. It helps in reducing oxidative stress markers and promotes cell proliferation, highlighting its potential for inflammation treatment (Chen, Cao, Bao, Zhang, & Ding, 2017).

Effect on Neurotransmitter Release

A study investigating the impact of typhaneoside on neurotransmitter release found that it suppresses glutamate release in rat cerebrocortical nerve terminals. This activity is mediated through inhibition of voltage-dependent calcium entry and the MAPK/ERK/synapsin I signaling cascade, suggesting its potential in modulating brain functions (Chiu, Lin, Lee, Lu, Wang, & Wang, 2021).

Anti-nociceptive Effects

Typhaneoside is identified as a main anti-nociceptive constituent in the pollen of Typha angustifolia. This finding indicates its potential use in pain management and highlights its significance in traditional Chinese medicine (Zeng, Wu, Cao, Wang, Deng, & Zhou, 2018).

Safety And Hazards

Typhaneoside is very toxic if swallowed and irritating to skin . It poses a risk of serious damages to eyes . It also has a possible risk of impaired fertility and harm to unborn child .

Future Directions

Typhaneoside has been used in the treatment of acute kidney injury (AKI) with the precise targeting ability on mitochondria and renal tubule . It has increased antiapoptotic and antioxidative effect, and promoted mitochondria and kidney function restoration . This represents a promising nanomedicine for AKI treatment .

properties

IUPAC Name

3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H42O20/c1-10-20(38)24(42)27(45)32(49-10)48-9-18-22(40)26(44)31(54-33-28(46)25(43)21(39)11(2)50-33)34(52-18)53-30-23(41)19-15(37)7-13(35)8-17(19)51-29(30)12-4-5-14(36)16(6-12)47-3/h4-8,10-11,18,20-22,24-28,31-40,42-46H,9H2,1-3H3/t10-,11-,18+,20-,21-,22+,24+,25+,26-,27+,28+,31+,32+,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POMAQDQEVHXLGT-QDYYQVSOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)OC6C(C(C(C(O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)OC)O[C@H]6[C@@H]([C@@H]([C@H]([C@@H](O6)C)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H42O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44566503

CAS RN

104472-68-6
Record name Typhaneoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104472-68-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
348
Citations
X Zhang, K Yang, H Zhang, W Dong, W Peng, Y Zhao - Herz, 2020 - ncbi.nlm.nih.gov
Background This study aimed to investigate the effect of typhaneoside on ventricular remodeling and regulation of the PI3K/Akt/mTOR autophagy transduction pathway in rats with heart …
Number of citations: 13 www.ncbi.nlm.nih.gov
S Cao, B Ni, L Feng, X Yin, H Dou, J Fu… - Journal of …, 2015 - academic.oup.com
For the first time, a selective and rapid ultra-performance liquid chromatography method with tandem mass spectrometric (UPLC–MS/MS) detection for simultaneous determination of …
Number of citations: 15 academic.oup.com
KM Chiu, TY Lin, MY Lee, CW Lu… - Chemical Research …, 2021 - ACS Publications
… the inhibitory effect of typhaneoside on induced glutamate release. Typhaneoside reduced 4-… In conclusion, these findings suggest a role for typhaneoside in modulating glutamate …
Number of citations: 6 pubs.acs.org
P Chen, S Liu, G Dai, L Xie, J Xu, L Zhou, W Ju… - … of pharmaceutical and …, 2012 - Elsevier
… , especially typhaneoside and typhaneoside, … of typhaneoside has not been reported. Therefore, it is necessary to develop reliable method for the pharmacokinetic study of typhaneoside…
Number of citations: 10 www.sciencedirect.com
HY Zhu, ZX Huang, GQ Chen, F Sheng… - … and biophysical research …, 2019 - Elsevier
Leukemia remains a fatal disease for most patients and effective therapeutic strategies are urgently required. Typhaneoside (TYP) is a major flavonoid in the extract of Pollen Typhae, …
Number of citations: 52 www.sciencedirect.com
F Sun, W Zhao, K Wang, S Wang, S Liang - Spectroscopy Letters, 2019 - Taylor & Francis
… [ Citation 1 ] The stock solution of typhaneoside and isorhamnetin-3-O-glucoside … of typhaneoside was prepared by dissolving an accurately weighed amount of ∼17.5 mg typhaneoside …
Number of citations: 5 www.tandfonline.com
X Huang, S Su, W Cui, P Liu, J Duan, J Guo, Z Li… - … of Chromatography B, 2014 - Elsevier
In this present study, a sensitive and rapid UPLC–MS/MS method was developed for simultaneous quantification of paeoniflorin, albiflorin, ferulic acid, tetrahydropalmatine, protopine, …
Number of citations: 39 www.sciencedirect.com
R Yan, W Cui, W Ma, J Li, Z Liu, Y Lin - ACS nano, 2023 - ACS Publications
Acute kidney injury (AKI) is not only a worldwide problem with a cruel hospital mortality rate but also an independent risk factor for chronic kidney disease and a promoting factor for its …
Number of citations: 14 pubs.acs.org
Y Zheng, J Zhao, D Miao, T Xu, L Wang, C Liu… - Biomedicine & …, 2023 - Elsevier
Non-alcoholic fatty liver disease (NAFLD) is one of the most frequent health issues. The improvement of NAFLD is related to the activation of the farnesoid X receptor (FXR). …
Number of citations: 3 www.sciencedirect.com
X Zhang, K Yang, H Zhang, W Dong, W Peng, Y Zhao - Herz, 2020 - Springer
… This study aimed to investigate the effect of typhaneoside on ventricular remodeling and regulation of the PI3K/Akt/mTOR autophagy transduction pathway in rats with heart failure after …
Number of citations: 0 link.springer.com

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